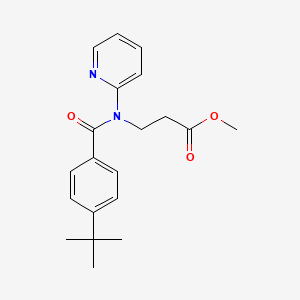![molecular formula C22H19FN2O2S2 B4022211 1-butyl-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4022211.png)
1-butyl-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
Synthesis Analysis The compound is related to a class of thiazolidinone derivatives, which have been synthesized using various precursor compounds including fluoroanilines and benzoyl isothiocyanates. These syntheses typically involve condensation reactions followed by cyclization and functionalization steps to introduce specific substituents that confer desired chemical properties. For example, a study by Saeed et al. described the preparation of fluorophenylthioureas, which share structural motifs with the target compound, through reactions of fluoroanilines with benzoyl isothiocyanates in acetonitrile, highlighting the versatility of thiourea functionalities in synthesizing complex thiazolidinone derivatives (Saeed, Erben, Shaheen, & Flörke, 2011).
Molecular Structure Analysis The molecular structure of thiazolidinone derivatives, including the target compound, is characterized by the presence of a thiazolidinone core, which is a heterocyclic system containing sulfur and nitrogen atoms. This core is often modified with various substituents, such as fluorobenzyl groups, that influence the compound's electronic and steric properties. The crystal structure of similar compounds has shown wide C-C-C angles at the methine carbon atom linking two rings, indicating a rigid structure conducive to specific biological interactions (Delgado et al., 2006).
Chemical Reactions and Properties Thiazolidinone derivatives participate in a variety of chemical reactions, including hydrogen bonding, pi-pi stacking interactions, and carbonyl-carbonyl dipolar interactions. These interactions are crucial for forming supramolecular structures and have implications for the compound's reactivity and biological activity. The hydrogen bonding capabilities, in particular, enable these compounds to form stable dimeric or oligomeric assemblies, which can be significant in their biological function (Delgado et al., 2006).
Propiedades
IUPAC Name |
(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2S2/c1-2-3-12-24-17-7-5-4-6-16(17)18(20(24)26)19-21(27)25(22(28)29-19)13-14-8-10-15(23)11-9-14/h4-11H,2-3,12-13H2,1H3/b19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGYPOIYTBLTHF-HNENSFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-N-isopropylbenzamide](/img/structure/B4022129.png)

![methyl 4-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}benzoate hydrobromide](/img/structure/B4022147.png)
![N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide](/img/structure/B4022152.png)
![7-tert-butyl-2-(5-methyl-2-furyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4022154.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B4022180.png)
![3-[(2,4-dichlorobenzyl)amino]-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4022187.png)
![2,2-dimethyl-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}propanamide](/img/structure/B4022192.png)
![methyl 6-bromo-1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4022193.png)
![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4022199.png)

![7-phenyl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4022210.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide](/img/structure/B4022225.png)
![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4022226.png)